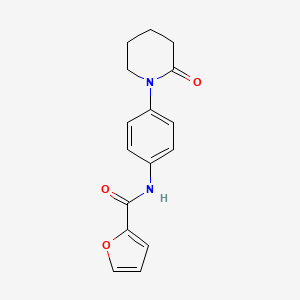

N-(4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is a synthetic opioid, closely related to fentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

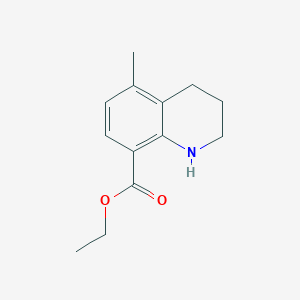

Molecular Structure Analysis

The molecular formula of “this compound” is C16H16N2O3. More detailed information about its structure is not available in the search results.Scientific Research Applications

Antiallergic Compounds

A series of compounds, including those related to "N-(4-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide," have shown potent antiallergic activity. These compounds inhibited the action of serotonin, histamine, and bradykinin significantly when administered to rats, showcasing their potential as novel antiallergic agents (Georgiev et al., 1987).

Imaging of Neuroinflammation

The compound has been used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application is significant for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo, offering a noninvasive tool for the study of a wide variety of neuropsychiatric disorders (Horti et al., 2019).

Kinase Inhibitors

Substituted compounds related to "this compound" have been identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in certain cancer models following oral administration, marking them as promising candidates for cancer therapy (Schroeder et al., 2009).

Fluorescent Chemosensors

A phenoxazine-based fluorescence chemosensor, incorporating the furan-2-carboxamide moiety, has been developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor's turn-on and turn-off fluorescence responses for Cd2+ and CN−, respectively, highlight its application in environmental monitoring and biological imaging (Ravichandiran et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, playing a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, affecting both free and prothrombinase-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade can have downstream effects on blood clot formation and thromboembolic disease progression .

Pharmacokinetics

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is the inactive Ο-demethyl apixaban sulfate .

Result of Action

The molecular and cellular effects of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide’s action primarily involve the reduction of thrombin generation and subsequent inhibition of platelet aggregation . This leads to a dose-dependent antithrombotic efficacy in pre-clinical studies .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other substances can generally impact the effectiveness and stability of many compounds

Biochemical Analysis

Biochemical Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide inhibits both free and clot-bound factor Xa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has no direct effects on platelet aggregation, but it indirectly inhibits this process by reducing thrombin generation . It also has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Molecular Mechanism

The molecular mechanism of N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves binding to factor Xa, inhibiting its activity and thus reducing thrombin generation .

Temporal Effects in Laboratory Settings

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its half-life is approximately 12 hours .

Dosage Effects in Animal Models

In animal models, N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has shown dose-dependent antithrombotic efficacy . The specific dosage effects in animal models are not mentioned in the available literature.

Metabolic Pathways

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is eliminated via multiple pathways including renal excretion, metabolism, and biliary/intestinal excretion .

Transport and Distribution

Approximately 27% of total N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide clearance occurs via renal excretion . The specific transport and distribution within cells and tissues are not mentioned in the available literature.

Properties

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15-5-1-2-10-18(15)13-8-6-12(7-9-13)17-16(20)14-4-3-11-21-14/h3-4,6-9,11H,1-2,5,10H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAIWUWRWOIUBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2355615.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2355617.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)